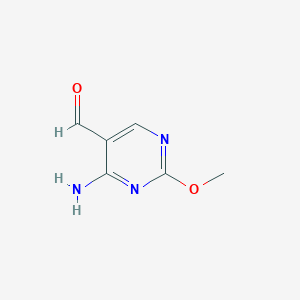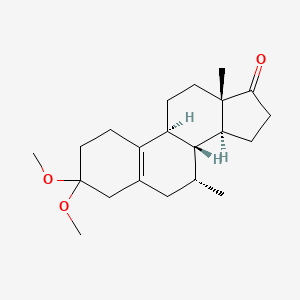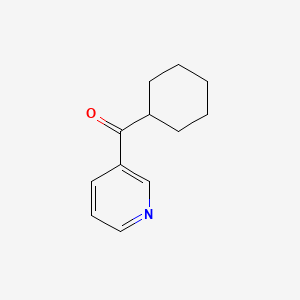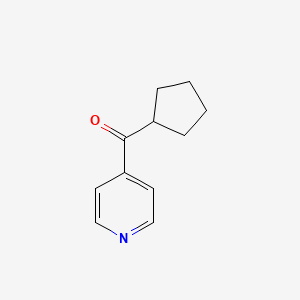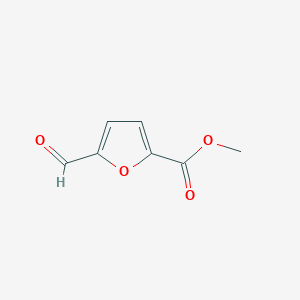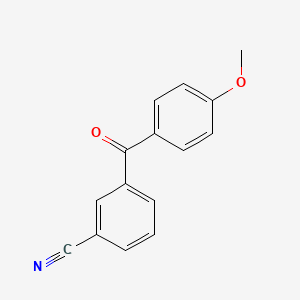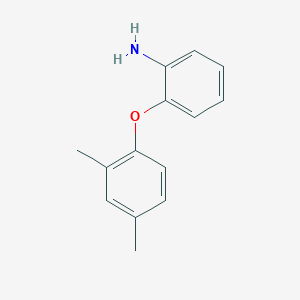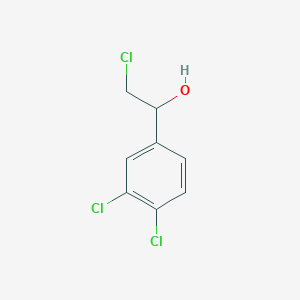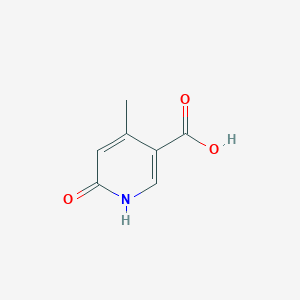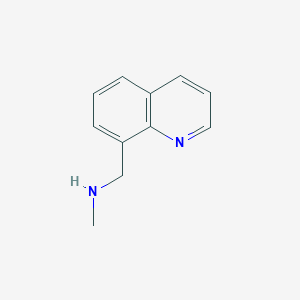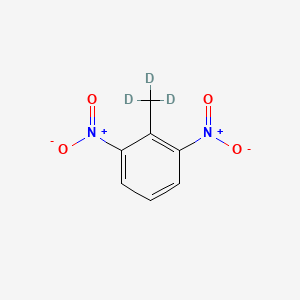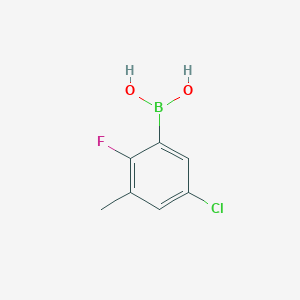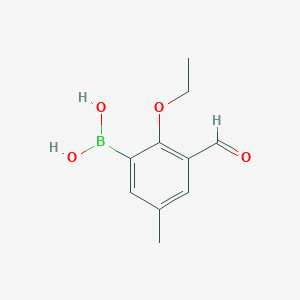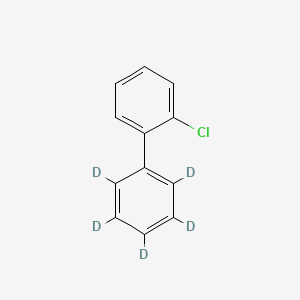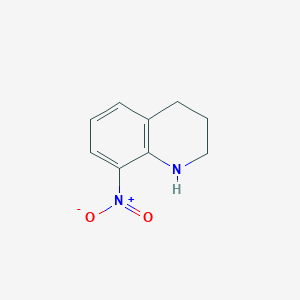
8-ニトロ-1,2,3,4-テトラヒドロキノリン
概要
説明
8-Nitro-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N2O2 It is a derivative of tetrahydroquinoline, characterized by the presence of a nitro group at the 8th position
科学的研究の応用
8-Nitro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
Target of Action
The primary target of 1,2,3,4-tetrahydroquinoline derivatives, including 8-Nitro-1,2,3,4-tetrahydroquinoline, is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily member that plays a pivotal role in various biological processes .
Mode of Action
1,2,3,4-tetrahydroquinoline derivatives act as inverse agonists for RORγ . They inhibit the transcriptional activity of RORγ and exhibit excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of the RORγ ligand-binding domain complex .
Biochemical Pathways
RORγ regulates the differentiation of CD4+T cells into Th17 cells and plays a pivotal role in the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as inverse agonists, 1,2,3,4-tetrahydroquinoline derivatives can impact the Th17/IL-17 pathway .
Result of Action
1,2,3,4-tetrahydroquinoline derivatives, including 8-Nitro-1,2,3,4-tetrahydroquinoline, have demonstrated antiproliferative activity. They potently inhibit colony formation and the expression of AR, AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, they effectively suppress tumor growth in xenograft tumor models .
生化学分析
Biochemical Properties
8-Nitro-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the retinoic acid receptor-related orphan receptor (ROR), specifically RORγ, which is involved in the regulation of immune responses and inflammation . The interaction between 8-Nitro-1,2,3,4-tetrahydroquinoline and RORγ results in the inhibition of RORγ’s transcriptional activity, which can have therapeutic implications for diseases such as prostate cancer .
Cellular Effects
8-Nitro-1,2,3,4-tetrahydroquinoline exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, 8-Nitro-1,2,3,4-tetrahydroquinoline has been shown to inhibit the expression of androgen receptor (AR) and AR-regulated genes, leading to reduced cell proliferation and tumor growth . Additionally, it affects the differentiation of CD4 T cells into Th17 cells, impacting the production of pro-inflammatory cytokines such as interleukin 17 (IL-17) and interleukin 22 (IL-22) .
Molecular Mechanism
The molecular mechanism of 8-Nitro-1,2,3,4-tetrahydroquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as an inverse agonist of RORγ, binding to its ligand-binding domain and inhibiting its transcriptional activity . This inhibition leads to a decrease in the expression of genes regulated by RORγ, such as those involved in inflammation and cancer progression . The structural basis for this inhibitory potency has been elucidated through crystallographic studies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Nitro-1,2,3,4-tetrahydroquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 8-Nitro-1,2,3,4-tetrahydroquinoline remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target pathways, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 8-Nitro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
8-Nitro-1,2,3,4-tetrahydroquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential to cause side effects . Understanding the metabolic pathways of 8-Nitro-1,2,3,4-tetrahydroquinoline is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 8-Nitro-1,2,3,4-tetrahydroquinoline within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of 8-Nitro-1,2,3,4-tetrahydroquinoline affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 8-Nitro-1,2,3,4-tetrahydroquinoline can provide insights into its mechanism of action and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-1,2,3,4-tetrahydroquinoline typically involves the nitration of 1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position.
Industrial Production Methods: Industrial production of 8-Nitro-1,2,3,4-tetrahydroquinoline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: 8-Nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form quinoline derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 8-Amino-1,2,3,4-tetrahydroquinoline.
Oxidation: Quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
類似化合物との比較
1,2,3,4-Tetrahydroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Amino-1,2,3,4-tetrahydroquinoline: The reduced form of 8-Nitro-1,2,3,4-tetrahydroquinoline, with different chemical properties and applications.
Quinoline: An oxidized form with a fully aromatic structure, used in different applications compared to its tetrahydro derivatives.
Uniqueness: 8-Nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of various derivatives and for use in scientific research.
特性
IUPAC Name |
8-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMXDVKIYCUVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)[N+](=O)[O-])NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543903 | |
| Record name | 8-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39217-93-1 | |
| Record name | 8-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


